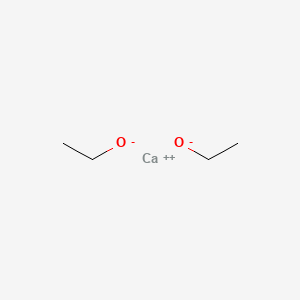
Calcium diethanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium diethanolate is an organometallic compound that consists of calcium ions coordinated with ethanolate ligands. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The unique properties of this compound, such as its reactivity and coordination chemistry, make it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: Calcium diethanolate can be synthesized through the reaction of calcium metal with ethanol. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{Ca} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ca(OCH}_2\text{CH}_3\text{)}_2 + \text{H}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity calcium metal and ethanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional steps such as purification and crystallization to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethanolate ligands are oxidized to form corresponding aldehydes or acids.
Reduction: The compound can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: this compound can undergo substitution reactions where the ethanolate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands such as halides, amines, or phosphines can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, acids, and other oxidized products.
Reduction: Reduced forms of the ligands or the calcium center.
Substitution: New organometallic compounds with different ligands.
科学的研究の応用
Chemistry
Calcium diethanolate serves as a precursor for synthesizing various organometallic compounds. Its reactivity allows it to participate in numerous chemical reactions, including:
- Catalysis: Used in catalytic processes due to its ability to stabilize reactive intermediates.
- Reagent in Organic Synthesis: Acts as a strong nucleophile in reactions involving electrophiles.
Biology
The compound's metal ion reactivity makes it valuable for studying biological processes that involve calcium ions. Its applications include:
- Metal Ion Studies: Investigating the role of calcium in cellular signaling and enzyme function.
- Drug Development: Potential use in developing calcium-based drugs for treating bone-related disorders due to its biocompatibility.
Materials Science
This compound is utilized in producing materials with specific properties:
- Polymers and Composites: It can be incorporated into polymer matrices to enhance mechanical properties.
- Nanomaterials: Research indicates potential applications in creating calcium-based nanoparticles for drug delivery systems .
Case Study 1: Catalytic Applications
In a study focusing on catalytic processes, this compound was used as a catalyst for the synthesis of biodiesel from triglycerides. The results demonstrated improved reaction rates and yields compared to traditional catalysts, showcasing the compound's effectiveness in organic synthesis.
Case Study 2: Biomedical Applications
Research on this compound's biocompatibility highlighted its potential in bone regeneration therapies. In vitro studies showed that scaffolds incorporating this compound promoted osteoblast activity, suggesting its application in tissue engineering .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | Precursor for organometallics | High reactivity |
| Biology | Metal ion studies | Insight into cellular processes |
| Materials Science | Polymer enhancement | Improved mechanical properties |
| Biomedical Engineering | Bone regeneration | Promotes osteoblast activity |
作用機序
The mechanism of action of calcium diethanolate involves the coordination of calcium ions with ethanolate ligands. This coordination affects the reactivity and stability of the compound. The molecular targets include various substrates that can interact with the calcium center, leading to different chemical transformations. The pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Calcium Ethoxide: Similar in structure but with ethoxide ligands instead of ethanolate.
Calcium Methanolate: Contains methanolate ligands.
Calcium Propanolate: Contains propanolate ligands.
Comparison:
Reactivity: Calcium diethanolate may exhibit different reactivity compared to its analogs due to the size and electronic properties of the ethanolate ligands.
Stability: The stability of this compound can vary based on the ligand environment and reaction conditions.
Applications: While similar compounds may have overlapping applications, this compound’s unique properties can make it more suitable for specific uses in catalysis and materials science.
特性
CAS番号 |
2914-17-2 |
|---|---|
分子式 |
C2H6CaO |
分子量 |
86.15 g/mol |
IUPAC名 |
calcium;ethanolate |
InChI |
InChI=1S/C2H6O.Ca/c1-2-3;/h3H,2H2,1H3; |
InChIキー |
JOAISNMPBNLOCX-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].[Ca+2] |
正規SMILES |
CCO.[Ca] |
Key on ui other cas no. |
2914-17-2 |
ピクトグラム |
Flammable; Corrosive; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















